molecular formula C11H12N2O2 B12003182 5-(1-Phenylethyl)imidazolidine-2,4-dione

5-(1-Phenylethyl)imidazolidine-2,4-dione

Cat. No.: B12003182
M. Wt: 204.22 g/mol
InChI Key: HHQAGLBRUUDKPF-UHFFFAOYSA-N
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Description

5-(1-Phenylethyl)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C11H12N2O2. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Phenylethyl)imidazolidine-2,4-dione typically involves the reaction of phenylethylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired imidazolidine-2,4-dione derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow synthesis and the application of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

5-(1-Phenylethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

5-(1-Phenylethyl)imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential as an anticonvulsant and antitumor agent.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Diphenylimidazolidine-2,4-dione
  • 5-(1-Naphthyl)-5-phenyl-2,4-imidazolidinedione
  • 5-Butoxy-2,4-imidazolidinedione

Uniqueness

5-(1-Phenylethyl)imidazolidine-2,4-dione is unique due to its specific phenylethyl group, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

5-(1-phenylethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(8-5-3-2-4-6-8)9-10(14)13-11(15)12-9/h2-7,9H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQAGLBRUUDKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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